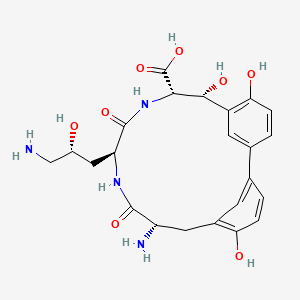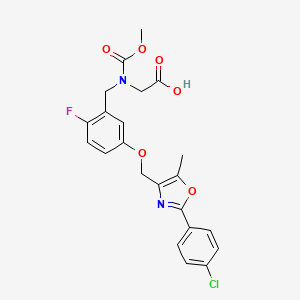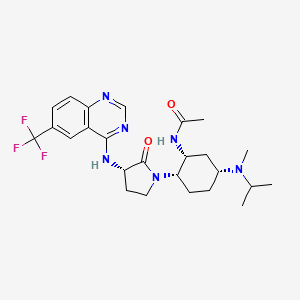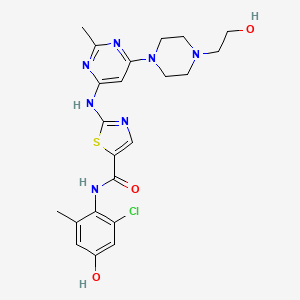
LL AF283alpha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenomycin A is a novel peptide antibiotic isolated from Streptomyces griseorubiginosus No. 43708.
Applications De Recherche Scientifique
1. Biological Atomic Force Microscopy
Biological atomic force microscopy (AFM) is an emerging interdisciplinary research field. It involves sophisticated instrumentation and specimen preparation methods, applied to a variety of biological subjects. AFM's potential in structural research is significant, offering unique insights into various biological processes (Shao et al., 1996).
2. Surface Biology of DNA
AFM operates on surfaces, which are abundant in living organisms. Its application in DNA research includes studying DNA condensation for gene therapy, DNA mapping and sizing, and contributions to cancer research and nanotechnology. AFM allows for high-resolution imaging and single-molecule mechanics and thermodynamics measurements (Hansma, 2001).
3. Nanomicrobiology
Nanomicrobiology, at the intersection of nanoscience and microbiology, utilizes AFM for high-resolution analysis of microbial cells. It enables observation of membrane proteins and live cells, and application of force spectroscopy for mapping surface properties and measuring cellular interactions at the single-cell and single-molecule levels (Dufrêne, 2008).
4. AFM in Vision Science
In vision science, AFM is used to image the topography of biological materials and probe the mechanical properties of cells and extracellular matrices. It offers insights into cell and protein functions, which are crucial for understanding biological systems (Last et al., 2010).
5. AFM-based Biological Characterization
AFM has been a key platform in biomedical, bioengineering, and drug research fields. It enables mechanical and morphological characterization of live biological systems at multi-scale levels, ranging from molecules to tissues. This comprehensive review also covers key devices, bioimaging, and theoretical models for characterizing the elasticity and viscosity of biomaterials (Liang et al., 2020).
6. AFM in Biomaterials Science
AFM has contributed significantly to biomaterials research, particularly in studying the structure, properties, dynamics, and manipulation of biomaterials surfaces and interfaces. It has been instrumental in understanding the micro and nanostructure, mechanical properties, and dynamic processes at these interfaces (Jandt, 2001).
Propriétés
Numéro CAS |
100296-21-7 |
|---|---|
Nom du produit |
LL AF283alpha |
Formule moléculaire |
C23H28N4O8 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
(7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C23H28N4O8/c24-9-13(28)8-16-22(33)27-19(23(34)35)20(31)14-6-11(2-4-18(14)30)10-1-3-17(29)12(5-10)7-15(25)21(32)26-16/h1-6,13,15-16,19-20,28-31H,7-9,24-25H2,(H,26,32)(H,27,33)(H,34,35)/t13-,15+,16+,19+,20-/m1/s1 |
Clé InChI |
WLDNIJQYEWSPFC-UHFFFAOYSA-N |
SMILES isomérique |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H]([C@@H](C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)C[C@H](CN)O)N |
SMILES |
C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N |
SMILES canonique |
C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Biphenomycin A; LL-AF283alpha; LL AF283alpha; LLAF283alpha; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile](/img/structure/B1667221.png)
![(3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide](/img/structure/B1667222.png)

![(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate](/img/structure/B1667227.png)

![3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid](/img/structure/B1667231.png)
![Glycine, N-[[3-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methyl]-N-(methoxycarbonyl)-](/img/structure/B1667234.png)
![6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid](/img/structure/B1667235.png)

![1-(3-Amino-1,2-benzisoxazol-5-YL)-6-(2'-{[(3R)-3-hydroxypyrrolidin-1-YL]methyl}biphenyl-4-YL)-3-(trifluoromethyl)-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B1667237.png)


![4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid](/img/structure/B1667240.png)